molecular formula C11H21NO3 B578206 tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 1228880-43-0

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B578206
CAS No.: 1228880-43-0
M. Wt: 215.293
InChI Key: YYLFOQRAQOJJDD-RKDXNWHRSA-N
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Description

Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or manganese oxides can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of an ethyl group.

    Tert-butyl (3R,4S)-3-methyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity compared to its analogs. The specific stereochemistry (3R,4S) also plays a crucial role in its biological activity and interactions with molecular targets.

Biological Activity

Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate, also known as trans-1-Boc-3-ethyl-4-hydroxypyrrolidine, is a compound with significant biological relevance due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1228880-43-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
  • Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties, potentially through the modulation of oxidative stress pathways and inflammation in neural cells.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antioxidant Activity : It has been observed to reduce oxidative stress markers in cell cultures, indicating potential as an antioxidant agent.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by influencing cytokine production in various cell types.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that treatment with the compound resulted in:

  • Increased Cell Viability : Cell viability improved significantly when treated with the compound alongside Aβ compared to Aβ treatment alone.
  • Reduced TNF-α Production : The compound effectively reduced TNF-α levels in treated astrocytes, suggesting a mechanism for its anti-inflammatory effects.

Study 2: Enzymatic Inhibition

Another study investigated the inhibitory effects of this compound on specific enzymes involved in neurotransmitter metabolism. Results showed:

  • IC50 Values : The compound exhibited competitive inhibition with IC50 values indicative of moderate potency against targeted enzymes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduction in oxidative stress markers
Anti-inflammatoryDecreased TNF-α production
NeuroprotectionIncreased astrocyte viability
Enzymatic InhibitionModerate potency against neurotransmitter enzymes

Properties

IUPAC Name

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLFOQRAQOJJDD-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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